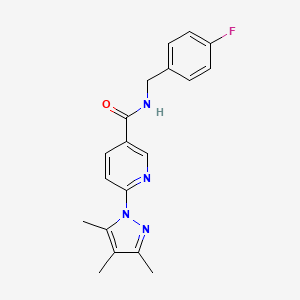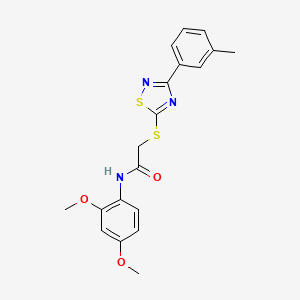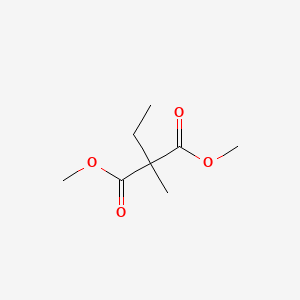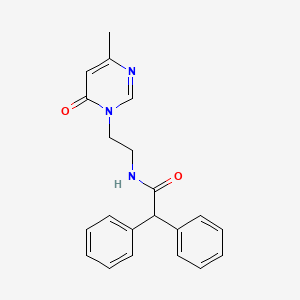
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide" is a chemical entity that appears to be structurally related to a class of compounds that have been synthesized and studied for various properties and activities. Although the exact compound is not described in the provided papers, similar compounds with pyrimidinyl and diphenylacetamide groups have been reported. For instance, the synthesis of 2-(pyridin-2-yl)-N,N-diphenylacetamide and its methylated derivative has been described, and these compounds have been subjected to chemical oxidation to yield multiple products characterized by spectroscopic methods and X-ray crystallography . Another related compound with a chlorothienopyrimidinyl moiety has been synthesized and its crystal structure, antiproliferative activity, and molecular properties have been studied in detail .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors. For example, the synthesis of 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives includes the use of peracetic acid, m-chloroperbenzoic acid, and OXONE as oxidants to generate various products . Another synthesis route for a related compound involves the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, which itself is prepared through a series of reactions including condensation with urea, chlorination, and further condensation steps . These synthetic routes highlight the complexity and the need for careful control of reaction conditions to obtain the desired products.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by X-ray crystallography, which provides precise information about the arrangement of atoms within the molecule. For instance, the crystal structure of a related compound with a chlorothienopyrimidinyl group was determined to belong to the tetragonal system with specific space group parameters . Such structural analyses are crucial for understanding the molecular conformation and potential reactivity of the compounds.
Chemical Reactions Analysis
Chemical oxidation of related compounds has been shown to produce multiple products, indicating that these molecules can undergo various reaction pathways depending on the oxidant and conditions used . The reactivity of such compounds can be influenced by the presence of different functional groups and the overall molecular structure, which can affect the electron distribution and stability of intermediates formed during the reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through experimental and theoretical methods. Density functional theory (DFT) calculations have been used to compare optimized geometric bond lengths and angles with X-ray diffraction values, providing insights into the electronic structure of the molecules . The HOMO and LUMO energies, as well as molecular electrostatic potential (MEP) surface maps, have been investigated to understand the chemical character of these compounds. Additionally, Hirshfeld surface analysis has been employed to quantitatively analyze intermolecular interactions in the crystal structures . These properties are important for predicting the behavior of the compounds in different environments and their potential interactions with biological targets.
科学的研究の応用
Antitumor and Enzyme Inhibition Applications
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase : Research indicates the potential of derivatives of the chemical as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in cancer cell proliferation. Compounds synthesized showed significant inhibitory potency, suggesting their utility as antitumor agents with a broader spectrum of tumor inhibition in vitro compared to similar analogues (Gangjee et al., 2009).
Antimicrobial Activity : Another study synthesized derivatives using citrazinic acid as a starting material, demonstrating good antibacterial and antifungal activities. These findings highlight the potential use of such compounds in developing new antimicrobial agents (Hossan et al., 2012).
Antifolate and Antitumor Activity : Derivatives have been designed to investigate their effect on dihydrofolate reductase (DHFR) inhibitory activity and antitumor activity. The addition of specific substituents increased the potency against recombinant human DHFR and tumor cells in culture, indicating their potential as effective antitumor agents (Gangjee et al., 2000).
Synthesis and Biological Activities
Synthesis of Novel Compounds : Studies on the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings have shown that these compounds possess antimicrobial properties. This research opens avenues for the development of new drugs based on the core structure of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide (Temple et al., 1979).
Antifungal and Anticancer Potential : Pyrazolopyrimidines derivatives were synthesized and evaluated for their antifungal and anticancer activities, showing significant potential. This suggests the adaptability of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide derivatives in developing treatments for cancer and fungal infections (Rahmouni et al., 2016).
特性
IUPAC Name |
N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-16-14-19(25)24(15-23-16)13-12-22-21(26)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,14-15,20H,12-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAYWBSKRDIEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one](/img/structure/B2500760.png)
![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2500762.png)

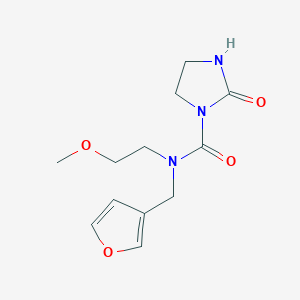
![4-(8-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2500768.png)
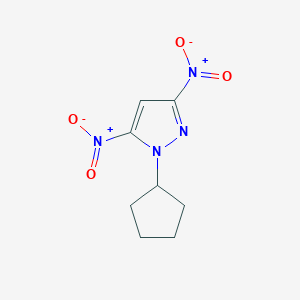
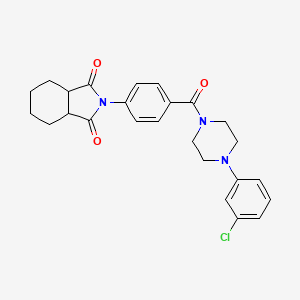

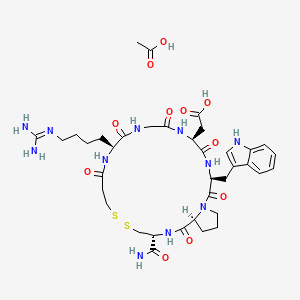
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2500778.png)
![3-cinnamyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500779.png)
